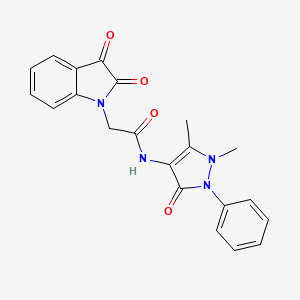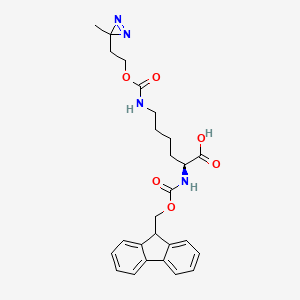
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
The exact mass of the compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Conformation and Hydrogen Bonding
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide, as part of its derivatives, exhibits diverse molecular conformations and hydrogen bonding patterns. In various crystalline forms, molecules of this compound demonstrate different orientations and linkages, ranging from forming centrosymmetric aggregates to sheets and ribbons, largely due to N-H...O and C-H...O hydrogen bonds (Narayana et al., 2016).
Synthesis and Structural Characterization
- A study on the synthesis of various derivatives of 4-aminoantipyrine, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, revealed the formation of unique hydrogen bonding motifs and molecular structures. The research highlighted the importance of these derivatives in structural chemistry (Mnguni & Lemmerer, 2015).
Anti-inflammatory Activity
- Some derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit notable anti-inflammatory activity. This was demonstrated in a study where certain derivatives showed significant effectiveness in reducing inflammation (Sunder & Maleraju, 2013).
Metal Complex Synthesis
- The compound has been used to synthesize new ligands and metal complexes. These complexes, characterized by various spectroscopic methods, have been proposed to have octahedral geometrical structures, highlighting the compound's versatility in coordination chemistry (Sarhan et al., 2017).
Role in Heterocyclic Synthesis
- The compound plays a crucial role in the synthesis of various heterocyclic compounds, such as pyridones and pyrazolo[2,3-a]pyrimidines. This demonstrates its utility in creating diverse chemical structures with potential biological activities (Farag et al., 2004).
Crystal Structure and Biological Activity
- Research on the crystal structure and biological activity of derivatives of this compound, such as 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, has shown moderate herbicidal and fungicidal activities. This suggests potential agricultural applications (Hu et al., 2016).
Anti-Cancer Activity
- Some derivatives synthesized using 4-aminoantipyrine as an intermediate, which include the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide moiety, have shown significant anticancer activity against human tumor breast cancer cell lines. This highlights its potential use in developing novel anticancer agents (Ghorab et al., 2014).
Use in Heterocyclic Synthesis
- It serves as a key intermediate in the synthesis of diverse pyrazole, pyridine, and pyrimidine derivatives. The compound's versatility in chemical synthesis is evident in its ability to form various heterocyclic structures (Fadda et al., 2012).
Antimicrobial Activity
- Derivatives synthesized from this compound have shown promising antimicrobial properties, suggesting its potential use in developing new antimicrobial agents (Bondock et al., 2008).
Metal Complex Characterization
- Schiff bases derived from this compound have been used to synthesize metal complexes, which were characterized through various spectroscopic methods, underscoring its utility in the field of coordination chemistry (Abdulghani & Ahmed, 2011).
Eigenschaften
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,3-dioxoindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-18(20(28)25(23(13)2)14-8-4-3-5-9-14)22-17(26)12-24-16-11-7-6-10-15(16)19(27)21(24)29/h3-11H,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUFEMKYMMRAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2445310.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2445314.png)


![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)



![2-(3,4-dimethoxyphenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445323.png)